Introduction: A Strategic Molecular Design for Targeted Anthelmintic Action
Introduction: A Strategic Molecular Design for Targeted Anthelmintic Action
An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of Pyrantel Pamoate
Pyrantel pamoate is a widely utilized anthelmintic agent effective against a range of intestinal nematodes, including pinworms, roundworms, and hookworms, in both human and veterinary medicine.[1][2] Its clinical success is not merely a function of its intrinsic biological activity but is intrinsically linked to a deliberate and strategic molecular design. The compound is a salt formed from the active pyrantel base and pamoic acid.[3] This specific salt formation is a critical aspect of its design, engineered to dramatically limit its aqueous solubility and, consequently, its systemic absorption from the gastrointestinal tract.[2][4] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the chemical structure and physical properties of pyrantel pamoate. We will dissect the causality between its molecular architecture and its physicochemical behavior, elucidate the rationale behind its formulation as a pamoate salt, and present a robust analytical protocol for its characterization, reflecting the principles of a self-validating system.
Part 1: Elucidation of the Chemical Structure
Pyrantel pamoate (C₃₄H₃₀N₂O₆S) is an organic molecular entity comprised of two distinct components in a 1:1 molar ratio: the active anthelmintic agent, pyrantel, and pamoic acid, which serves as the counter-ion.[5][6][7] This salt structure is fundamental to all its properties.
Systematic Identification:
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IUPAC Name: 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine[3][5]
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Synonyms: Pyrantel Embonate[5]
The active moiety, pyrantel , belongs to the tetrahydropyrimidine class of compounds.[10] Its structure is characterized by a tetrahydropyrimidine ring linked via a vinylene bridge to a thiophene ring.[11] Critically, the geometric configuration of the double bond is the (E)-isomer, which is the pharmacologically active form.[11] This specific arrangement is essential for its function as an agonist at the nicotinic acetylcholine receptors (nAChRs) of nematodes, leading to spastic paralysis of the parasite.[3][12]
The counter-ion, pamoic acid (also known as embonic acid), is a derivative of naphthoic acid. Its structure consists of two 3-hydroxy-2-naphthoic acid units linked by a methylene bridge.[13] The presence of two carboxylic acid groups and two hydroxyl groups makes it an excellent candidate for forming stable salts with basic compounds like pyrantel.
Part 2: Physicochemical Properties and Their Formulation Implications
The physical properties of pyrantel pamoate are dominated by its salt structure and large, relatively nonpolar molecular surface. These characteristics are summarized below.
Table 1: Key Physicochemical Properties of Pyrantel Pamoate
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₃₀N₂O₆S | [5][9] |
| Molecular Weight | 594.7 g/mol | [5][14] |
| Appearance | Light yellow to tan crystalline powder | [4][5][15] |
| Taste & Odor | Tasteless and odorless | [5][15] |
| Melting Point | 256 - 267°C (with decomposition) | [1][3][4] |
| Solubility | ||
| Practically insoluble in water and methanol | [1][4][16] | |
| Soluble in dimethyl sulfoxide (DMSO) | [4][8][17] | |
| Sparingly soluble in N,N-dimethylformamide | [1] |
The most consequential property from a drug development perspective is its extremely low solubility in water .[1][4] This is a direct result of the combination of the bulky, hydrophobic pyrantel base and pamoic acid. While many drug development programs aim to enhance solubility to improve bioavailability, the formulation of pyrantel as a pamoate salt is a classic example of intentionally decreasing solubility for a therapeutic advantage. Because the target parasites reside in the intestinal tract, poor absorption is desirable.[2] By remaining in the gastrointestinal lumen at high concentrations, the drug maximizes its effect on the parasites while minimizing systemic exposure and potential host toxicity.[2][4]
The high melting point, which occurs with decomposition, is indicative of a stable crystalline salt structure.[1][5] The compound should be protected from prolonged exposure to light and air to prevent degradation.[4][15]
Part 3: Experimental Protocol: Stability-Indicating RP-HPLC Method
To ensure the quality, potency, and purity of pyrantel pamoate in a drug substance or product, a robust, self-validating analytical method is required. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose. Such a method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any synthesis-related impurities.[18]
The causality behind this experimental design is rooted in the need for specificity and precision. The C18 column is chosen for its hydrophobic stationary phase, which effectively retains the nonpolar pyrantel molecule. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the controlled elution of the analyte.[19][20] The buffer's pH is critical for ensuring the consistent ionization state of any acidic or basic functional groups, leading to reproducible retention times.[19]
Objective: To develop and validate an isocratic RP-HPLC method for the simultaneous determination of pyrantel pamoate and its potential degradation products.
Methodology:
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Preparation of Solutions:
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Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 0.05M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 (v/v) ratio.[19] The acidic pH ensures that the pamoic acid's carboxyl groups are protonated, improving retention and peak shape.
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Standard Stock Solution (40 µg/mL): Accurately weigh and dissolve an appropriate amount of Pyrantel Pamoate reference standard in the mobile phase.[18]
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Sample Solution: Prepare the sample (e.g., from a suspension formulation or stability study) by diluting it with the mobile phase to achieve a theoretical concentration within the linear range of the method.
-
-
Chromatographic Conditions:
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Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[19]
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Flow Rate: 1.0 mL/min.[19]
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Detection Wavelength: 290 nm (for pyrantel).[21] A PDA detector is recommended to also monitor for impurities at other wavelengths.
-
Injection Volume: 20 µL.[20]
-
Column Temperature: Ambient or controlled at 30°C.
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-
Validation Procedure (Self-Validating System):
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of pyrantel pamoate.[18] Inject the stressed samples to demonstrate that degradation product peaks do not interfere with the main pyrantel peak.
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Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 18-54 µg/mL).[19] Plot the peak area against concentration and calculate the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of API at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
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Precision: Assess repeatability (intra-day) by injecting six replicate samples of the same concentration and intermediate precision (inter-day) by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) should be less than 2%.
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Conclusion
The chemical and physical properties of pyrantel pamoate are a textbook example of rational drug design. The molecule is a salt specifically engineered to possess low aqueous solubility, a feature that is paramount to its therapeutic mechanism of targeting intestinal parasites with minimal systemic absorption. Its structure, a combination of the active (E)-pyrantel base and the bulky pamoic acid counter-ion, dictates its physical behavior. A thorough understanding of these foundational characteristics, verified through robust analytical methodologies like the stability-indicating HPLC protocol detailed herein, is essential for the development, manufacturing, and quality control of safe and effective anthelmintic therapies.
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